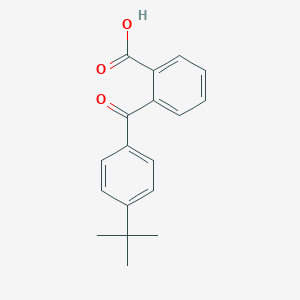
2-(4-tert-butylbenzoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylbenzoyl)benzoic acid: is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a 4-(1,1-dimethylethyl)benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
-
Friedel-Crafts Acylation: One common method for synthesizing benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- involves the Friedel-Crafts acylation of benzoic acid with 4-(1,1-dimethylethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
-
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is often employed, where the reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then purified through recrystallization or distillation.
Continuous Process: For large-scale production, a continuous process may be used, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions:
-
Oxidation: 2-(4-tert-butylbenzoyl)benzoic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the benzoic acid moiety can lead to the formation of carboxylic acids or ketones.
-
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the carbonyl group in the benzoyl moiety to an alcohol.
-
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 2-(4-tert-butylbenzoyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, including its potential as an antimicrobial or antifungal agent.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic properties, including its use as an active ingredient in drug formulations.
Industry:
Cosmetics: The compound is used in the formulation of cosmetic products, particularly as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.
作用机制
The mechanism of action of benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. In the context of UV protection, the compound absorbs ultraviolet radiation, preventing it from penetrating the skin and causing damage.
相似化合物的比较
Benzoic acid, 4-(1,1-dimethylethyl)-: This compound is similar in structure but lacks the benzoyl group, which can result in different chemical and biological properties.
Benzophenone: Another compound with a similar benzoyl group but with different substituents, leading to variations in its applications and reactivity.
Uniqueness:
2-(4-tert-butylbenzoyl)benzoic acid: is unique due to the presence of both the benzoic acid and benzoyl moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
属性
CAS 编号 |
146-81-6 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
2-(4-tert-butylbenzoyl)benzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)17(20)21/h4-11H,1-3H3,(H,20,21) |
InChI 键 |
KFTGETZSJFJXEO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
146-81-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















